molecular formula C31H52O5 B1243851 1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Katalognummer B1243851
Molekulargewicht: 504.7 g/mol
InChI-Schlüssel: WONSAWOUOLMNHF-FCDOGPSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3 is a hydroxycalciol that is calcitriol with a 4-hydroxybutoxy group at position 2. It has a role as a metabolite. It is a member of D3 vitamins, a hydroxycalciol and a tetrol. It derives from a calcitriol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Synthesis of Diastereomers : Research on the synthesis of analogs of active vitamin D3, including 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy) vitamin D3 (ED-71), has shown that these analogs can have potent biological effects on bone, surpassing the activity of vitamin D3 itself. The focus has been on synthesizing all possible A-ring diastereomers at the 1- and 3-positions of ED-71 using specific methodologies (Kubodera & Hatakeyama, 2009).

  • Biological Evaluation of Diastereomers : Studies have evaluated the biological activity of various diastereomers of ED-71. For example, the 3-position diastereomer of ED-71 was synthesized and evaluated for its effect on parathyroid hormone secretion and binding affinity to human recombinant vitamin D receptor. These evaluations provide insights into the differential activities of these diastereomers compared to ED-71 and 1alpha,25-dihydroxyvitamin D3 (Hatakeyama et al., 2006).

Metabolism and Metabolites

  • Study of Metabolites : The metabolism of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) is complex due to the substituent at the 2beta-position. Research has synthesized and analyzed putative metabolites of ED-71 to understand its metabolism better. These studies provide authentic samples for further investigation into the metabolic pathways of ED-71 and its effects (Ono et al., 2006).

Non-Genomic Actions and Receptor Studies

  • Receptor and Non-Genomic Actions : Investigations into the non-genomic actions of 1alpha,25-dihydroxy vitamin D3 in osteosarcoma cells have highlighted the importance of the classical nuclear vitamin D receptor (VDR) in these processes. Such studies deepen our understanding of the complex roles of vitamin D in cellular functions beyond its known genomic actions (Bravo et al., 2006).

Bioactivation and Physiological Effects

  • Cytochrome P450 Enzymes in Bioactivation : The role of cytochrome P450 enzymes in converting vitamin D to its hormonal form, including the 1alpha,25-dihydroxyvitamin D3, has been a subject of intensive research. Understanding these enzymes provides a clearer picture of vitamin D bioactivation and its regulation (Wikvall, 2001).

  • Physiological Features and Functions : Vitamin D3, including its hormonal form 1alpha,25-dihydroxyvitamin D3, is known for its crucial role in calcium and phosphate homeostasis. Research provides an overview of the physiological, endocrinological, and molecular biological characteristics of vitamin D, shedding light on its various functions in the body (DeLuca, 2004).

Eigenschaften

Produktname

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Molekularformel

C31H52O5

Molekulargewicht

504.7 g/mol

IUPAC-Name

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(4-hydroxybutoxy)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C31H52O5/c1-21(10-8-16-30(3,4)35)25-14-15-26-23(11-9-17-31(25,26)5)12-13-24-20-27(33)29(28(34)22(24)2)36-19-7-6-18-32/h12-13,21,25-29,32-35H,2,6-11,14-20H2,1,3-5H3/b23-12+,24-13-/t21-,25-,26+,27-,28-,29-,31-/m1/s1

InChI-Schlüssel

WONSAWOUOLMNHF-FCDOGPSYSA-N

Isomerische SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCCO)O)C

Kanonische SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCCO)O)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 2
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 3
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 4
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 5
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 6
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.